3-(1H-Benzimidazol-2-yl)propane-1-thiol 3-(1H-Benzimidazol-2-yl)propane-1-thiol
Brand Name: Vulcanchem
CAS No.: 29982-03-4
VCID: VC17205332
InChI: InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
SMILES:
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

3-(1H-Benzimidazol-2-yl)propane-1-thiol

CAS No.: 29982-03-4

Cat. No.: VC17205332

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Benzimidazol-2-yl)propane-1-thiol - 29982-03-4

Specification

CAS No. 29982-03-4
Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)propane-1-thiol
Standard InChI InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)
Standard InChI Key SNNLTRLHBHHUPZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCCS

Introduction

Structural and Electronic Characteristics of 3-(1H-Benzimidazol-2-yl)propane-1-thiol

Molecular Architecture

The molecule consists of a benzimidazole core fused to a benzene ring and an imidazole moiety, with a propane chain (-CH₂-CH₂-CH₂-) extending from the 2-position of the benzimidazole. The terminal thiol (-SH) group introduces nucleophilic reactivity and hydrogen-bonding capabilities. The planar benzimidazole system facilitates π-π stacking interactions, while the flexible propane linker allows conformational adaptability .

Table 1: Key Structural Features

FeatureDescription
Benzimidazole coreAromatic, planar system with delocalized π-electrons
Propane linkerThree-carbon alkyl chain providing spatial separation between functional groups
Thiol terminus-SH group capable of disulfide formation, metal coordination, and redox activity

Spectroscopic Signatures

While direct spectral data for 3-(1H-Benzimidazol-2-yl)propane-1-thiol are unavailable, analogous compounds offer predictive insights:

  • IR Spectroscopy: A sharp S-H stretch near 2550–2600 cm⁻¹, absent in oxidized (disulfide) forms. The benzimidazole ring shows characteristic C=N stretches at 1600–1650 cm⁻¹ and aromatic C-H vibrations at 3000–3100 cm⁻¹ .

  • ¹H-NMR: The thiol proton resonates as a singlet near δ 1.4–1.6 ppm (propane CH₂ groups), with deshielded aromatic protons at δ 7.0–7.5 ppm. The NH proton of benzimidazole typically appears as a broad singlet at δ 12–13 ppm .

  • ¹³C-NMR: The thiocarbonyl (C-S) signal appears near δ 165–170 ppm, while the benzimidazole carbons resonate between δ 110–150 ppm .

Synthetic Strategies and Reaction Mechanisms

Alkylation of Benzimidazole-2-thione Precursors

The synthesis likely proceeds via alkylation of 1H-benzo[d]imidazole-2(3H)-thione (1) with 1-bromo-3-chloropropane or analogous alkylating agents. As demonstrated in the alkylation of benzimidazole-2-thiones , the reaction mechanism involves:

  • Base-Mediated Deprotonation: Triethylamine or piperidine abstracts the NH proton, generating a thiolate nucleophile.

  • Nucleophilic Substitution: The thiolate attacks the alkyl bromide, displacing bromide and forming the C-S bond.

  • Work-Up and Purification: Precipitation or column chromatography isolates the product.

Table 2: Representative Reaction Conditions

ParameterValue/Description
SolventAcetone or ethanol (polar aprotic)
BaseTriethylamine (2–3 equiv)
TemperatureReflux (60–80°C)
Reaction Time24–48 hours
Yield50–70% (estimated based on analogous reactions)

Alternative Pathways: Cyclization and Functionalization

Crystallographic and Conformational Analysis

Predicted Crystal Packing

While no crystal structure of 3-(1H-Benzimidazol-2-yl)propane-1-thiol has been reported, related dibenzimidazolium compounds exhibit monoclinic systems with space group P2₁/c . Key interactions likely include:

  • Hydrogen Bonds: Between thiol (-SH) and benzimidazole NH groups (N-H···S).

  • π-Stacking: Offset face-to-face interactions between aromatic rings.

  • Van der Waals Forces: Dominating in the alkyl chain regions.

Torsional Dynamics

The propane linker permits rotational freedom, but steric hindrance between the benzimidazole and thiol groups may restrict conformations. Molecular modeling suggests a staggered conformation minimizes energy, aligning with alkyl chain behavior in similar systems .

Functional Applications and Reactivity

Materials Science Applications

  • Self-Assembled Monolayers (SAMs): Thiol-gold interactions enable surface functionalization.

  • Polymer Modification: Thiol-ene click chemistry for crosslinking.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields and lengthy reaction times. Microwave-assisted synthesis or flow chemistry could improve efficiency.

Stability Considerations

The thiol group’s susceptibility to oxidation necessitates inert atmospheres or stabilizing agents (e.g., dithiothreitol) during handling.

Target Identification

High-throughput screening and molecular docking studies are needed to identify biological targets, leveraging the compound’s dual functional groups.

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